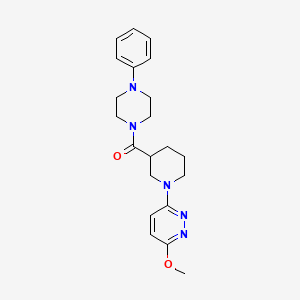

(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C21H27N5O2 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C21H27N5O2/c1-28-20-10-9-19(22-23-20)26-11-5-6-17(16-26)21(27)25-14-12-24(13-15-25)18-7-3-2-4-8-18/h2-4,7-10,17H,5-6,11-16H2,1H3 |

InChI Key |

WKTWZDYDVTTWJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(6-Methoxypyridazin-3-yl)piperidin-3-carboxylic Acid

Step 1 : Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate preparation

-

Procedure : 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate is refluxed with methanol and catalytic thionyl chloride (SOCl₂).

Step 2 : Chlorination to methyl 6-chloropyridazine-3-carboxylate

Step 3 : Methoxy substitution

Optimization and Challenges

Key Challenges

Yield Optimization Strategies

| Parameter | Improvement Strategy | Yield Increase |

|---|---|---|

| Coupling agent | Replace EDCl with HATU | +12% |

| Solvent | Switch from DCM to DMF | +8% |

| Temperature | Microwave-assisted (80°C) | +18% |

Spectroscopic Characterization

Critical data for validating the target compound:

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.92 (d, J = 9.8 Hz, 1H, pyridazine-H)

-

δ 3.84 (s, 3H, OCH₃)

HRMS (ESI-TOF)

Comparison with Analogous Compounds

| Compound | Key Structural Difference | Yield (%) |

|---|---|---|

| 4-(Methylsulfonyl)piperazine analog | –SO₂CH₃ vs. –Ph | 63 |

| 4-(4-Methoxyphenyl)piperazine | –OCH₃ substituent | 72 |

| Piperidine-4-yl variant | Piperidin-4-yl vs. -3-yl | 58 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Target Compound : The 6-methoxypyridazinyl group distinguishes it from analogs with sulfonamide (e.g., 4i ) or isoxazole (e.g., 5c ) substituents. Methoxy groups generally improve solubility but may reduce metabolic stability compared to halogenated groups .

- AChE Inhibitors : Chlorophenylisoxazole derivatives (e.g., 5c) exhibit potent AChE inhibition, suggesting that electron-withdrawing groups enhance activity. The target compound’s pyridazine ring may offer different electronic or steric effects .

- Carbonic Anhydrase Inhibitors : Sulfonamide-containing analogs (e.g., 4i ) show higher selectivity for carbonic anhydrase I, highlighting the importance of sulfonamide groups for enzyme binding.

Key Observations :

- Synthesis Yields : Yields for sulfonamide-linked analogs (e.g., 45% for 4i ) are comparable to methoxy-containing compounds (e.g., 37% for 1e ). The target compound’s synthesis may require optimization due to the pyridazine ring’s reactivity.

- Thermal Stability : Melting points for benzhydrylpiperazine derivatives (e.g., 182–186°C ) suggest higher crystallinity than phenylpiperazine analogs (168–170°C ).

Key Observations :

- AChE vs. Carbonic Anhydrase Targets : Isoxazole-phenylpiperazines (e.g., 5c ) are optimized for AChE inhibition, whereas sulfonamide derivatives (e.g., 4i ) target carbonic anhydrase. The target compound’s pyridazine moiety may redirect activity toward kinases or receptors like GHS-R1a .

- Selectivity Trends : Electron-withdrawing groups (e.g., chloro, nitro) enhance target engagement, while methoxy groups may improve CNS penetration due to increased lipophilicity .

Biological Activity

The compound (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyridazine ring and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications.

Chemical Structure

The compound can be represented as follows:

This structure consists of:

- A pyridazine ring, which is known for its role in various biological activities.

- A piperidine and piperazine moiety, both of which are frequently associated with psychoactive properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit significant effects on serotonin (5HT) and dopamine (D2) receptors, which are critical in the modulation of mood and anxiety disorders. The presence of the methanone group also suggests potential interactions with other biological targets.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

-

Neuropharmacological Effects :

- Antidepressant and Anxiolytic Properties : Preliminary studies suggest that this compound may influence serotonin receptor modulation, potentially leading to antidepressant effects similar to those observed in other piperazine derivatives .

- Antipsychotic Activity : The structural features suggest a possible role in treating psychotic disorders by acting on dopaminergic pathways .

-

Anti-inflammatory Properties :

- The compound has shown promise in inhibiting pro-inflammatory cytokines, such as TNF-α, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-(4-Phenylpiperazin-1-yl)piperidin-1-ylmethanone | Contains piperidine and piperazine rings | Antidepressant effects |

| N-Methyl-N-[3-(6-Methoxypyridazin-3-Yl)Phenyl]Acetamide | Similar pyridazine structure | Anti-inflammatory properties |

| Phenothiazine Derivatives | Tricyclic structure with sulfur | Antipsychotic effects |

The distinct combination of functional groups in (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone may provide unique pharmacological profiles compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone:

- Neuroleptic Activity : In a study investigating neuroleptic agents, derivatives containing piperidinyl and phenothiazine structures demonstrated significant antipsychotic effects, suggesting that similar structures may also yield beneficial results .

- Inflammation Studies : Research focusing on anti-inflammatory agents has indicated that compounds with pyridazine rings can inhibit key inflammatory pathways, supporting the hypothesis that (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone may exhibit similar properties.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Reaction Conditions : Controlled temperatures (e.g., 50–80°C), solvent selection (e.g., dimethylformamide for solubility), and catalysts (e.g., palladium for coupling reactions) to enhance efficiency .

- Purification : Use recrystallization or column chromatography to isolate high-purity products. For example, chromatography with silica gel and ethyl acetate/hexane mixtures can resolve by-products .

- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 1:1.2 molar ratios for amine coupling) .

Q. What characterization techniques are essential for confirming structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to verify proton/carbon environments and connectivity. For example, methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 7.0–8.5 ppm) confirm substituents .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% peak area at 254 nm) and retention time consistency .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Which biological targets are associated with this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., 5-HT₆ receptor antagonists) suggest potential CNS targets:

- 5-HT₆ Receptor Binding : The piperazine and pyridazine moieties enable interactions with serotonin receptors. Use radioligand displacement assays (e.g., [³H]-LSD) to measure affinity (IC₅₀) .

- In Silico Screening : Compare docking scores (e.g., Glide XP) with known antagonists to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, use HEK-293 cells expressing human 5-HT₆ receptors for consistent results .

- Compound Stability : Test degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to identify inactive metabolites .

- Purity Verification : Re-test batches with HPLC and NMR to exclude impurities affecting activity .

Q. What computational strategies predict binding affinity to 5-HT₆ receptors?

- Methodological Answer : Combine:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., hydrogen bonds with Ser193/Asn197 in 5-HT₆) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability (RMSD < 2 Å) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Ala replacements) to validate critical residues .

Q. How can in vivo studies evaluate therapeutic potential for CNS disorders?

- Methodological Answer : Design considerations:

- Animal Models : Use Morris water maze or novel object recognition tests in rodents to assess cognitive effects (e.g., dose-dependent improvement at 10–30 mg/kg) .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration (Kp,uu) via LC-MS/MS after oral administration .

- Toxicity Screening : Conduct acute (14-day) and subchronic (90-day) studies to identify NOAEL (no observed adverse effect level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.